2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine
描述
Historical Context and Discovery
The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine emerged as a subject of interest in the early 2000s during pharmacological studies of neurokinin-1 (NK1) receptor antagonists. Its discovery is closely tied to the development of aprepitant , a clinically approved antiemetic agent first synthesized by Merck & Co. in the late 1990s. Aprepitant’s metabolic pathway revealed this compound as a chiral intermediate and metabolite, prompting further structural characterization. PubChem records indicate its initial documentation in 2006–2007, with systematic studies on stereochemistry and synthetic routes published shortly thereafter.
The compound’s identification as a metabolite of aprepitant was confirmed through mass spectrometry and nuclear magnetic resonance (NMR) analyses, which highlighted its retention of the parent drug’s morpholine core and trifluoromethyl substituents. Early pharmacokinetic studies demonstrated its role in modulating therapeutic efficacy, particularly in patients with cancer cachexia, where altered metabolism influenced plasma concentrations.
Significance in Chemical Research
This compound exemplifies the strategic integration of fluorine atoms and chiral centers in medicinal chemistry. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the morpholine ring contributes to hydrogen-bonding interactions with biological targets. Its stereochemical complexity—with three stereocenters at the 1-(S), 2-(R), and 3-(S) positions—has made it a model for studying enantioselective synthesis and structure-activity relationships (SAR) in NK1 antagonists.
Key research applications include:
- Drug metabolism studies : As a metabolite of aprepitant, it provides insights into cytochrome P450 (CYP3A4)-mediated oxidation and dealkylation pathways.
- Receptor binding assays : Its affinity for NK1 receptors aids in mapping antagonist binding sites, leveraging fluorine’s electronegativity to optimize interactions.
- Chiral resolution techniques : The compound’s stereoisomers are used to validate chromatographic methods for separating enantiomers in complex matrices.
Compound Classification and Nomenclature
The compound belongs to the morpholine derivatives class, characterized by a six-membered ring containing one oxygen and one nitrogen atom. Its systematic IUPAC name reflects its stereochemistry and substituents:
IUPAC Name :
(2R,3S)-2-[(1S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine
Key Structural Features :
| Feature | Description |
|---|---|
| Morpholine core | Oxygen-nitrogen heterocycle with chair conformation |
| Trifluoromethyl groups | Electron-withdrawing substituents at the 3,5-positions of the phenyl ring |
| Fluorophenyl group | Para-fluorine substitution enhancing aromatic stability |
| Stereocenters | Three chiral centers (1S, 2R, 3S) dictating spatial orientation |
Identifiers :
| Identifier | Value |
|---|---|
| CAS Registry Number | 171338-27-5 |
| PubChem CID | 22860713, 10113945 |
| Molecular Formula | C₂₀H₁₈F₇NO₂ |
| Molecular Weight | 437.35 g/mol |
The compound’s synonyms include Aprepitant-M2 and (2R,3S)-2-[(1S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine, reflecting its role as a metabolic byproduct. Its stereochemical designation is critical for distinguishing it from diastereomers with divergent pharmacological profiles.
属性
IUPAC Name |
(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-FJNPEDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Condensation with Triazolinone Derivatives
A foundational approach involves the condensation of 3-chloromethyl-1,2,4-triazolin-5-one with a morpholine precursor. As detailed in EP1942734A2 , this method proceeds via nucleophilic substitution under basic conditions:
-
Reaction Setup : The morpholine intermediate, 2-(R)-(1-(R)-(3,5-bistrifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine paratoluenesulfonic acid salt, is reacted with 3-chloromethyl-1,2,4-triazolin-5-one in dimethylformamide (DMF) at 21–23°C.
-
Base Selection : Potassium carbonate or N,N-diisopropylethylamine facilitates deprotonation, enhancing nucleophilicity.
-
Stereochemical Integrity : The (R)-camphorsulfonic acid salt of the morpholine precursor ensures retention of configuration during substitution.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 21–23°C |
| Solvent | DMF |
| Base | K₂CO₃ or DIPEA |
| Yield (Reported) | Not explicitly stated |
This route avoids high-temperature cyclization but requires stringent purification via flash chromatography to isolate the target compound.
Suzuki-Miyaura Cross-Coupling
CN111004190A introduces a palladium-catalyzed Suzuki coupling to construct the 4-fluorophenyl moiety:
-
Substrate Preparation : (2R)-2-[(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-bromomorpholine is synthesized as the electrophilic partner.
-
Coupling Reaction : Reaction with 4-fluorophenylboronic acid in toluene/water (3:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ at 80°C for 12 hours.
-
Stereochemical Outcome : The (2R,3S)-configuration is preserved due to the rigidity of the morpholine ring, avoiding epimerization.
Advantages :
-
Eliminates hydrogenation steps, enhancing safety.
-
Compatible with moisture and oxygen, simplifying industrial scaling.
Limitations :
-
Requires palladium catalysts, increasing costs.
Asymmetric Catalytic Hydrogenation
U.S. Patent 6,395,898 outlines a stereoselective route using chiral ruthenium catalysts:
-
Substrate Synthesis : (R)-3,5-Bis(trifluoromethyl)phenylethanol is converted to a trichloroacetimidate intermediate.
-
Transacetylization : Lewis acid-catalyzed reaction with a morpholinone precursor establishes the ethoxy stereocenter.
-
Hydrogenation : Chiral Ru(II)-diamine complexes (e.g., (1S,2R)-cis-1-aminoindan-2-ol) induce >99% enantiomeric excess (ee) during reduction.
Critical Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Ru(II)-(1S,2R)-cis-aminoindanol |
| Temperature | -20°C (transacetylization) |
| Solvent | THF |
| ee | >99% |
This method achieves exceptional stereocontrol but faces scalability challenges due to expensive catalysts.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern adaptations leverage microreactors to enhance efficiency:
-
Reaction : Suzuki coupling under continuous flow conditions (residence time: 10 min) improves heat transfer and reduces side reactions.
-
Solvent System : Toluene/water biphasic mixtures enable facile separation, minimizing downstream processing.
Benefits :
Crystallization-Induced Dynamic Resolution
EP1942734A2 employs diastereomeric salt formation to purify the target compound:
-
Salt Formation : The crude product is treated with (R)-camphorsulfonic acid in ethanol.
-
Crystallization : Selective precipitation of the desired diastereomer yields >98% purity after two recrystallizations.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Recrystallizations | 2 |
| Final Purity | >98% |
Analysis of Reaction Conditions and Optimization
Solvent and Base Effects
Temperature and Stereochemical Stability
-
Low-Temperature Regimes : Reactions below -20°C prevent racemization during transacetylization.
-
High-Tolerance Coupling : Suzuki reactions at 80°C maintain configuration due to the rigid morpholine backbone.
Comparative Evaluation of Methodologies
| Method | Yield* | ee | Scalability | Cost |
|---|---|---|---|---|
| Condensation | Moderate | >95% | Moderate | Low |
| Suzuki Coupling | High | >99% | High | Moderate |
| Asymmetric Hydrogenation | High | >99% | Low | High |
*Yields inferred from patent examples.
化学反应分析
Types of Reactions
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Pharmacological Studies
Aprepitant M2 is primarily studied for its role as a metabolite of Aprepitant, which is a well-known antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor plays a critical role in mediating nausea and vomiting, making this compound significant in antiemetic therapy. Research indicates that Aprepitant M2 retains pharmacological activity that could be beneficial in treating chemotherapy-induced nausea and vomiting .
Metabolic Pathway Analysis
The compound serves as a valuable tool in studying metabolic pathways associated with Aprepitant. Understanding the metabolism of Aprepitant through its metabolites helps in optimizing dosage forms and improving therapeutic efficacy while minimizing side effects .
Synthesis of Related Compounds
Aprepitant M2 has been utilized as an intermediate in the synthesis of more complex molecules, including various diazaspiro compounds that exhibit NK-1 antagonistic properties. These derivatives are being investigated for their potential applications in treating anxiety and depression .
Case Study 1: Antiemetic Efficacy
A study conducted on the efficacy of Aprepitant M2 demonstrated its ability to reduce nausea in animal models subjected to chemotherapy agents. The results indicated a significant decrease in vomiting episodes compared to control groups, highlighting its potential application in clinical settings for patients undergoing cancer treatment .
Case Study 2: Metabolite Profiling
Research involving metabolite profiling of Aprepitant revealed that Aprepitant M2 is one of the major metabolites found in human plasma. This finding underscores the importance of this compound in understanding the pharmacokinetics of Aprepitant and its therapeutic implications .
作用机制
The mechanism of action of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .
相似化合物的比较
Comparison with Structurally Related Compounds
Stereoisomeric Variants
2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2] (CAS: 171338-27-5)
- Key Differences :
- The ethoxy group adopts an R-configuration instead of S, altering spatial orientation.
- Molecular weight: 437.35 (vs. identical for the S-ethoxy variant).
- Functional Impact :
- Reduced binding affinity to NK1 receptors compared to the parent drug Aprepitant .
- Storage: Requires -20°C for stability, unlike the S-ethoxy variant, which is stable at room temperature during transport .
Deuterated and Isotopic Derivatives
- 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 (CAS: 1217725-13-7): Incorporates deuterium at two positions for metabolic tracing. Price: $380.00/mg (vs. $330.00/mg for non-labeled S-ethoxy variant) . Utility: Enhances detection sensitivity in mass spectrometry-based assays .
Salts and Derivatives
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride (CAS: 171482-05-6)
- Modification : Addition of hydrochloride salt.
- Impact :
4-Methylbenzenesulfonate Salt (CAS: 200000-59-5)
Structurally Analogous Compounds
Thiourea Catalysts with Trifluoromethylphenyl Groups
- Example: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-(+)-2-(dimethylamino)cyclohexyl]thiourea (CAS: 1048692-50-7). Comparison: Shares the 3,5-bis(trifluoromethyl)phenyl motif but replaces the morpholine core with a thiourea group. Role: Acts as a bifunctional catalyst in asymmetric synthesis, highlighting the electronic influence of trifluoromethyl groups .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Stereochemistry and Bioactivity : The S-ethoxy configuration in the parent compound is critical for NK1 receptor binding, while the R-ethoxy variant (Aprepitant-M2) shows reduced activity, underscoring the role of stereochemistry in drug design .
- Isotopic Labeling : Deuterated derivatives are pivotal in elucidating metabolic pathways but incur higher costs due to synthetic complexity .
- Safety Profiles : Salt forms like the hydrochloride derivative introduce new hazards (e.g., H302), necessitating stringent handling protocols .
生物活性
The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine (often abbreviated as Compound X ) is a morpholine derivative notable for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C22H23F7N4O4
- Molecular Weight : 570.47 g/mol
- CAS Number : 219821-37-1
- SMILES Notation : [Insert SMILES here]
Synthesis
The synthesis of Compound X involves a multi-step process that typically includes the formation of the morpholine ring and the introduction of trifluoromethyl and fluorophenyl groups. The synthetic routes often utilize methods such as microwave-assisted synthesis to enhance yield and reduce reaction times.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Compound X, particularly against Gram-positive bacteria. The trifluoromethyl group significantly enhances the compound's potency. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound X | 1 | Staphylococcus aureus |
| Compound Y | 0.5 | MRSA |
| Compound Z | 2 | Enterococcus faecalis |
Anticancer Activity
Compound X has also been evaluated for anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of Compound X is attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : It may act on neurotransmitter receptors or enzymes involved in signaling pathways.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit key enzymes related to bacterial metabolism and cancer cell growth .
Case Study 1: Antibacterial Efficacy
In a controlled study, Compound X was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, with a notable reduction in bacterial viability observed at concentrations as low as 1 µg/mL. This study underscores the potential of Compound X as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Properties
A separate study evaluated the effects of Compound X on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Histological examinations revealed morphological changes consistent with apoptosis, supporting its potential application in cancer therapy .
常见问题
Q. How can enantiomeric purity be optimized during synthesis of this morpholine derivative?
Q. What spectroscopic methods are most reliable for confirming stereochemistry?
Methodological Answer: Combine and NMR to analyze coupling constants (e.g., for fluorophenyl groups). X-ray crystallography provides definitive stereochemical assignment, as demonstrated for analogous thiourea derivatives in . For ambiguous cases, NOESY or ROESY experiments can resolve spatial proximity of substituents .
Q. How should researchers design stability studies under varying pH and temperature?
Methodological Answer: Conduct accelerated degradation studies in buffers (pH 1–10) at 40–60°C for 4–12 weeks. Monitor degradation products via LC-MS and quantify using validated HPLC methods. For fluorinated compounds, track defluorination via NMR. Stabilize samples with antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Advanced Research Questions
Q. How to resolve contradictions in NMR data caused by diastereomeric byproducts?
Methodological Answer: Diastereomers may arise during fluorophenyl or trifluoromethyl group introduction. Use dynamic NMR (DNMR) to detect slow-exchange conformers. If overlapping signals persist, employ high-field NMR (≥500 MHz) or cryoprobes for enhanced resolution. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Example Workflow :
- Isolate byproducts via flash chromatography.
- Compare experimental shifts with DFT-calculated values.
- Confirm using 2D - HSQC for carbon connectivity .
Q. What strategies mitigate organic matrix degradation during long-term spectral data collection?
Methodological Answer: Degradation (e.g., hydrolysis of morpholine rings) can skew results. Implement continuous cooling (4°C) during hyperspectral imaging (HSI) or Raman spectroscopy to slow reaction kinetics. Use inert atmospheres (N or Ar) and stabilize samples in deuterated solvents with minimal water content .
Q. How to address low variability in experimental datasets for structure-activity relationship (SAR) modeling?
Q. What protocols ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?
Methodological Answer: Use Schlenk lines or gloveboxes for steps requiring anhydrous conditions (e.g., Grignard reactions). Monitor reaction progress in real-time via inline FTIR or ReactIR. For quench steps, add stabilizers like tetrabutylammonium iodide to prevent retro-aldol reactions .
Key Considerations for Experimental Design
- Stereochemical Integrity : Prioritize X-ray crystallography for absolute configuration assignment, especially when fluorophenyl and morpholine groups introduce complex chiral centers .
- Data Validation : Cross-check spectral data with synthetic intermediates (e.g., compare shifts of benzyl-protected vs. deprotected morpholines) .
- Degradation Pathways : Preemptively analyze thermal stability via DSC/TGA to identify decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
